

An In-Depth Technical Guide to 4-Ethylpyridine-2-carbonitrile

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Compound of Interest

Compound Name: **4-Ethylpyridine-2-carbonitrile**

Cat. No.: **B140052**

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Abstract

This technical guide provides a comprehensive overview of **4-Ethylpyridine-2-carbonitrile**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental chemical and physical properties, offers a detailed protocol for its synthesis, explores its characteristic reactivity, and discusses its applications, particularly in the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.

Introduction and Molecular Identity

4-Ethylpyridine-2-carbonitrile, also known as 2-Cyano-4-ethylpyridine, belongs to the class of substituted pyridines. These structures are of immense interest in drug discovery due to the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability. The presence of both a nucleophilic nitrile group and an electron-deficient aromatic system grants this molecule a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.

Key Identifiers:

- IUPAC Name: **4-ethylpyridine-2-carbonitrile**[\[1\]](#)
- CAS Number: 92486-38-9[\[1\]](#)[\[2\]](#)

- Molecular Formula: C₈H₈N₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 132.16 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCC1=CC(=NC=C1)C#N[\[1\]](#)
- InChIKey: WSIWRNNXMDBVGX-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Properties

The physical state of **4-Ethylpyridine-2-carbonitrile** is typically a light green or brown oil or a low-melting solid.[\[2\]](#) Its properties are summarized below, providing critical data for handling, reaction setup, and purification.

Property	Value	Source(s)
Appearance	Light Green Oil	[Pharmaffiliates] [2]
Molecular Weight	132.16 g/mol	[PubChem] [1]
Molecular Formula	C ₈ H ₈ N ₂	[PubChem] [1]
Storage Temperature	2-8°C (Refrigerator)	[Pharmaffiliates] [2]
XLogP3	1.7	[PubChem] [1]

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of **4-Ethylpyridine-2-carbonitrile**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the nitrile group and the electron-donating nature of the ethyl group.
- ¹³C NMR Spectroscopy: The carbon NMR would display signals for the two carbons of the ethyl group, the five carbons of the pyridine ring (with the carbon bearing the nitrile group

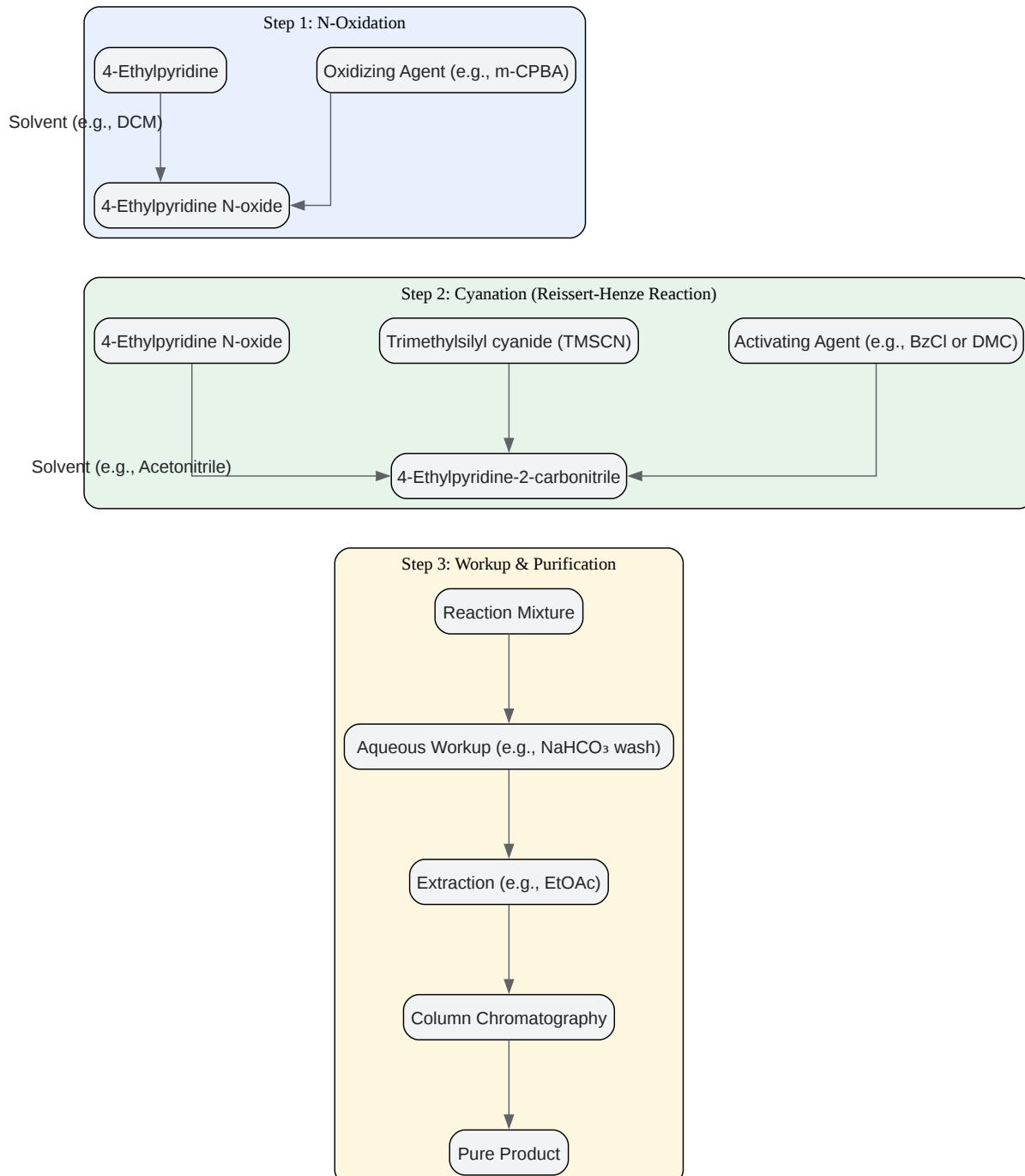
being significantly deshielded), and the carbon of the nitrile group itself, typically appearing around 115-120 ppm.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm^{-1} due to the C≡N stretching vibration of the nitrile group. Other key signals would include C-H stretching from the aromatic and aliphatic groups and C=N/C=C stretching vibrations from the pyridine ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 132.16$, corresponding to the molecular weight of the compound.

Synthesis and Process Chemistry

The synthesis of 2-cyanopyridines often involves the cyanation of a corresponding pyridine N-oxide or a halogenated pyridine precursor. A well-established method is the Reissert-Henze reaction, which utilizes trimethylsilyl cyanide (TMSCN) for the cyanation of a pyridine N-oxide.

Workflow for Synthesis of 4-Ethylpyridine-2-carbonitrile



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Caption: Synthetic workflow for **4-Ethylpyridine-2-carbonitrile**.

Detailed Experimental Protocol (Hypothetical)

Causality: This protocol is based on analogous cyanations of substituted pyridine N-oxides.^[3]

The N-oxidation step activates the pyridine ring for nucleophilic attack. The subsequent Reissert-Henze reaction introduces the cyano group specifically at the C2 position.

- N-Oxidation: Dissolve 4-ethylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the reaction for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethylpyridine N-oxide.
- Cyanation: To a solution of the crude 4-ethylpyridine N-oxide (1.0 eq) in acetonitrile, add dimethylcarbamoyl chloride (DMC, 1.5 eq).^[3] Add trimethylsilyl cyanide (TMSCN, 2.0 eq) dropwise at room temperature.^[3] Stir the mixture for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.^[3] Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.^[3] Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure **4-Ethylpyridine-2-carbonitrile**.

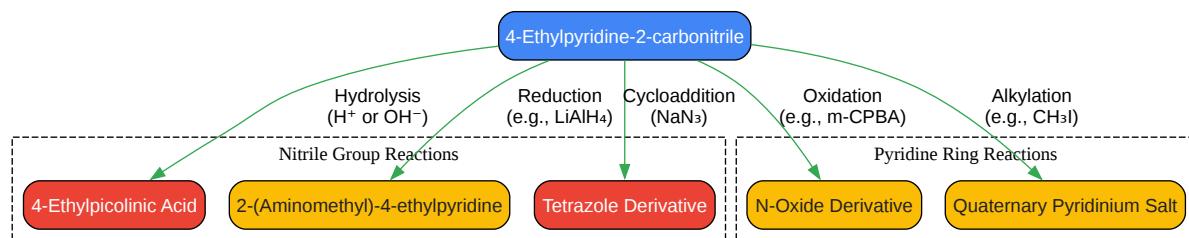
Chemical Reactivity and Mechanistic Considerations

The reactivity of **4-Ethylpyridine-2-carbonitrile** is governed by the interplay between the nitrile group, the ethyl substituent, and the pyridine ring.

- Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
 - Hydrolyzed to a carboxylic acid (4-ethylpicolinic acid) under acidic or basic conditions.
 - Reduced to a primary amine (2-(aminomethyl)-4-ethylpyridine) using reducing agents like LiAlH₄ or catalytic hydrogenation.

- Converted to a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry, via reaction with sodium azide.
- Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridines bearing strong leaving groups. The ethyl group at the 4-position has a mild activating effect on the ring through hyperconjugation.

Diagram of Key Reactivity Pathways



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Caption: Key chemical transformations of **4-Ethylpyridine-2-carbonitrile**.

Applications in Drug Development and Materials Science

4-Ethylpyridine-2-carbonitrile serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is prevalent in numerous approved drugs, and the specific substitution pattern of this molecule makes it a valuable precursor.

- Scaffold for Biologically Active Molecules: Its derivatives are investigated for various therapeutic targets. While specific drug candidates directly incorporating this exact fragment are proprietary, the 2-cyanopyridine motif is a key component in inhibitors of enzymes such as kinases and proteases.

- Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it and its derivatives useful as ligands in the development of catalysts and functional materials.[4][5]

Safety and Handling

As a laboratory chemical, **4-Ethylpyridine-2-carbonitrile** must be handled with appropriate care.

- GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Recommended storage is at refrigerator temperatures (2-8°C).[2]

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